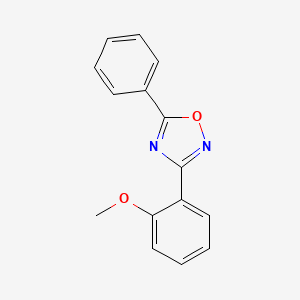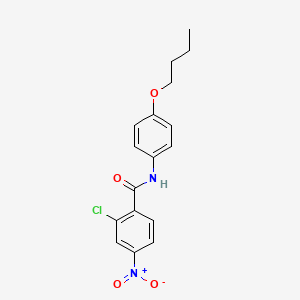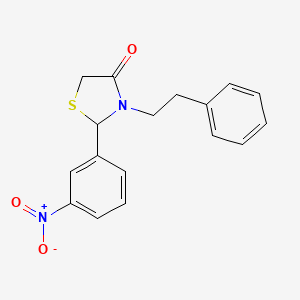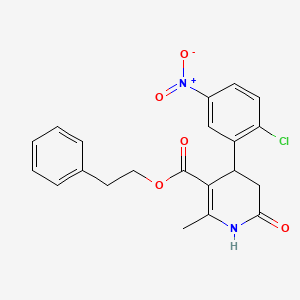
3,3'-dimethyl-N,N'-bis(4-methylbenzylidene)-4,4'-biphenyldiamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3'-dimethyl-N,N'-bis(4-methylbenzylidene)-4,4'-biphenyldiamine, commonly known as DM-BPD, is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a type of organic semiconductor material that exhibits excellent electron transport properties, making it highly suitable for use in electronic devices and optoelectronics.
Wissenschaftliche Forschungsanwendungen
DM-BPD has been extensively studied for its potential applications in electronic devices, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). Its excellent electron transport properties make it highly suitable for use as a charge transport material in these devices, leading to improved device performance and efficiency.
Wirkmechanismus
The mechanism of action of DM-BPD in electronic devices involves its ability to transport electrons efficiently between the different layers of the device. It acts as a bridge between the electron donor and acceptor materials, facilitating the transfer of electrons across the device and leading to improved device performance.
Biochemical and Physiological Effects:
DM-BPD has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that it exhibits low toxicity and biocompatibility, making it a potential candidate for use in biomedical applications, such as drug delivery and biosensors.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using DM-BPD in lab experiments include its high purity, ease of synthesis, and excellent electron transport properties. However, its limitations include its limited solubility in common solvents, which can make it difficult to handle and process.
Zukünftige Richtungen
There are several future directions for research on DM-BPD, including its potential applications in biomedical devices, such as biosensors and drug delivery systems. Additionally, further studies are needed to investigate its toxicity and biocompatibility in more detail, as well as its potential for use in other electronic devices, such as memory devices and sensors.
In conclusion, DM-BPD is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. Its excellent electron transport properties make it highly suitable for use in electronic devices, such as OLEDs, OFETs, and OSCs. Further research is needed to investigate its potential applications in biomedical devices and other electronic devices, as well as its toxicity and biocompatibility.
Synthesemethoden
DM-BPD can be synthesized through a simple and efficient method that involves the reaction of 4-methylbenzaldehyde and 3,3'-dimethylbenzidine in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction takes place under mild conditions and yields a high purity product that can be easily purified through recrystallization.
Eigenschaften
IUPAC Name |
N-[2-methyl-4-[3-methyl-4-[(4-methylphenyl)methylideneamino]phenyl]phenyl]-1-(4-methylphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N2/c1-21-5-9-25(10-6-21)19-31-29-15-13-27(17-23(29)3)28-14-16-30(24(4)18-28)32-20-26-11-7-22(2)8-12-26/h5-20H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSUZJDVVCAVSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=CC4=CC=C(C=C4)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-(methoxycarbonyl)-1H-1,2,3-triazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4927300.png)

![N-[2-(3,4-dimethylphenoxy)ethyl]-2-furamide](/img/structure/B4927318.png)
![1'-(3-ethoxy-4-methoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B4927323.png)

![4-chloro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4927344.png)
![N-(1-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B4927350.png)
![5-[(4-biphenylylcarbonyl)amino]-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B4927352.png)
![1-[(3-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate](/img/structure/B4927353.png)
![2-[2-(2-bromoethoxy)ethoxy]-5-chloro-1,3-dimethylbenzene](/img/structure/B4927360.png)
![1-[3-(benzyloxy)benzoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4927368.png)
![N-{[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenoxyethanamine](/img/structure/B4927375.png)

